molecular formula C13H11N3OS B2669203 (E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1448139-63-6

(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2669203
CAS RN: 1448139-63-6
M. Wt: 257.31
InChI Key: GUKBLOSQZGZFBD-ONEGZZNKSA-N
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Description

(E)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for investigating different biological processes. In

Scientific Research Applications

Structural Elucidation and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were achieved using 1,3-Di(thiophen-2-yl)prop-2-en-1-one as a starting material. This compound facilitated the creation of two new series of compounds through reactions with hydrazonoyl halides. The antimicrobial activities of these derivatives were assessed, showing mild activities for some derivatives. Quantum chemistry calculations supported the mechanism and structure of these products (Gomha et al., 2018).

Synthesis, Antioxidant, and Anti-inflammatory Evaluation

Another study focused on synthesizing novel pyrimidine-2-thiol, pyrazole, pyran derivatives starting from (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one. These compounds demonstrated significant anti-inflammatory and antioxidant activities, underscoring their potential as chemotherapeutic compounds. The biological efficiency of these derivatives was attributed to the presence of thiophene moiety and their specific structural configurations (Shehab et al., 2018).

Exploration of Nonlinear Optical Properties

The study of thiopyrimidine derivatives for nonlinear optics (NLO) fields highlighted the importance of pyrimidine rings, present in DNA and RNA, in pharmacological applications. Density Functional Theory (DFT) calculations provided insights into the electronic structure, revealing the potential of these compounds in NLO applications, which could have implications for medical and high-technology applications (Hussain et al., 2020).

properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKBLOSQZGZFBD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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